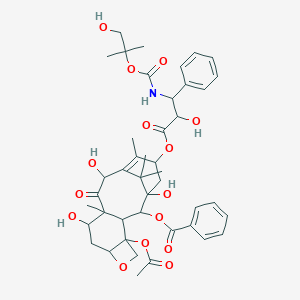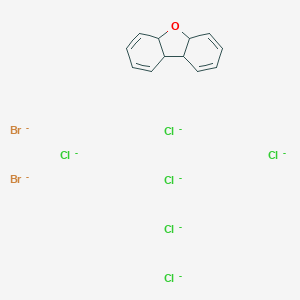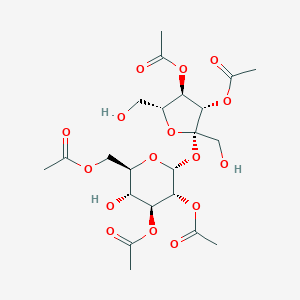![molecular formula C17H19ClN4O4S B019030 Chlorure de 4-éthoxy-3-(1-méthyl-7-oxo-3-propyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)benzène-1-sulfonyle CAS No. 139756-22-2](/img/structure/B19030.png)
Chlorure de 4-éthoxy-3-(1-méthyl-7-oxo-3-propyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)benzène-1-sulfonyle
Vue d'ensemble
Description
Introduction This compound belongs to the class of pyrazolo[4,3-d]pyrimidin-7-one derivatives, which have been extensively studied due to their diverse chemical and biological properties.
Synthesis Analysis The synthesis of pyrazolo[4,3-d]pyrimidin-7-one derivatives typically involves cyclocondensation reactions. For instance, Saracoglu et al. (2019) described a convenient procedure for preparing pyrazolo[1,5-c]pyrimidin-7(1H)-one derivatives from the cyclocondensation reaction of specific pyrimidin-2(1H)-one compounds with α-chloroacetone (Saracoglu, Kokbudak, imen, & Kandemirli, 2019).
Molecular Structure Analysis The structures of these compounds are often characterized using techniques like FT-IR, NMR spectroscopy, and elemental analysis. The study by Saracoglu et al. (2019) also conducted quantum-chemical calculations to understand the molecular properties of these derivatives (Saracoglu et al., 2019).
Chemical Reactions and Properties Pyrazolo[4,3-d]pyrimidin-7-one derivatives exhibit various chemical reactions, such as condensation and cyclization, as detailed in studies like those by Chimichi et al. (1996) focusing on substituted pyrazolo[1,5-a]pyrimidines (Chimichi et al., 1996).
Physical Properties Analysis The physical properties of these compounds can be deduced from their molecular structure analysis. Details on specific physical properties like solubility, melting points, etc., were not directly found in the available papers.
Chemical Properties Analysis The chemical properties, including reactivity and stability, are closely linked to the molecular structure and synthesis methods. The quantum chemical features like HOMO, LUMO, and dipole moment, as calculated by Saracoglu et al. (2019), provide insights into the chemical behavior of these derivatives (Saracoglu et al., 2019).
Applications De Recherche Scientifique
Synthèse pharmaceutique
Le chlorosulfonyle de sildénafil est un intermédiaire clé dans la synthèse du citrate de sildénafil, un médicament largement utilisé pour traiter la dysfonction érectile et l'hypertension artérielle pulmonaire . La réaction de chlorosulfonation utilisant l'acide chlorosulfonique et le chlorure de thionyle est une étape cruciale dans la production du sildénafil avec un rendement et une pureté élevés . Ce processus a été optimisé pour un meilleur rendement et une meilleure qualité, ce qui est crucial pour l'industrie pharmaceutique.
Recherche et développement chimiques
La synthèse du composé implique des réactions chimiques complexes qui présentent un intérêt significatif dans le domaine de la R&D chimique . Comprendre les mécanismes réactionnels et optimiser les conditions de chlorosulfonation peut conduire au développement de nouveaux analogues avec des applications thérapeutiques potentielles .
Chimie analytique
Le chlorosulfonyle de sildénafil et ses analogues font l'objet d'études analytiques pour déterminer leurs propriétés physicochimiques, telles que la solubilité et la stabilité . Ces études sont essentielles pour développer des formulations adaptées à la délivrance et à la biodisponibilité du médicament .
Profiling biopharmaceutique
Le composé joue un rôle dans le profilage biopharmaceutique du sildénafil, où ses comportements pharmacocinétique et pharmacodynamique sont étudiés . Cela comprend l'étude de la façon dont le composé est absorbé, distribué, métabolisé et excrété dans l'organisme .
Stratégies de formulation
La recherche sur le chlorosulfonyle de sildénafil s'étend aux stratégies de formulation pour différentes voies d'administration . Cela implique la conception de formes galéniques qui peuvent aller des comprimés aux suspensions en bolus, et des voies d'administration de l'orale à l'intraveineuse <svg class="icon" height="16" p-id="1735" t="1709264788668" version="1.1" viewbox
Mécanisme D'action
Target of Action
The primary target of Sildenafil Chlorosulfonyl is the enzyme phosphodiesterase type 5 (PDE5) found in the smooth muscle cells lining the blood vessels supplying the corpus cavernosum of the penis .
Mode of Action
Sildenafil Chlorosulfonyl acts as a potent selective, reversible inhibitor of PDE5 . This enzyme is responsible for the hydrolysis of cyclic guanosine monophosphate (cGMP), a substance that promotes smooth muscle relaxation and vasodilation . By inhibiting PDE5, Sildenafil Chlorosulfonyl prevents the breakdown of cGMP, leading to increased cGMP levels .
Biochemical Pathways
The increased levels of cGMP lead to the activation of cGMP-dependent protein kinases. These kinases trigger a series of chemical reactions that result in the relaxation of smooth muscle cells in the corpus cavernosum . This relaxation allows for increased blood flow into the area, facilitating an erection in the presence of sexual stimulation .
Pharmacokinetics
The pharmacokinetic behavior of Sildenafil Chlorosulfonyl appears complex and interdependent . It is absorbed rapidly in the body with a bioavailability of approximately 41% . The drug is metabolized primarily by the liver enzyme CYP3A4 and to a lesser extent by CYP2C9 . The elimination half-life is about 3-4 hours, and it is excreted primarily in the feces and to a lesser extent in the urine .
Result of Action
The molecular and cellular effects of Sildenafil Chlorosulfonyl’s action result in the facilitation and maintenance of an erection sufficient for sexual intercourse . This is achieved through the relaxation of smooth muscle cells in the corpus cavernosum and increased blood flow to the penis .
Action Environment
Environmental factors such as diet can influence the action of Sildenafil Chlorosulfonyl. For instance, a high-fat meal might delay the time of the drug’s onset of action . Additionally, the drug’s efficacy can be affected by certain medical conditions such as diabetes, neurological disease, and others .
Propriétés
IUPAC Name |
4-ethoxy-3-(1-methyl-7-oxo-3-propyl-6H-pyrazolo[4,3-d]pyrimidin-5-yl)benzenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN4O4S/c1-4-6-12-14-15(22(3)21-12)17(23)20-16(19-14)11-9-10(27(18,24)25)7-8-13(11)26-5-2/h7-9H,4-6H2,1-3H3,(H,19,20,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVVOSOSBFSYZDM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NN(C2=C1N=C(NC2=O)C3=C(C=CC(=C3)S(=O)(=O)Cl)OCC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN4O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00461096 | |
| Record name | 4-Ethoxy-3-(1-methyl-7-oxo-3-propyl-4,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)benzene-1-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00461096 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
410.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
139756-22-2 | |
| Record name | 5-(5-Chlorosulfonyl-2-ethoxyphenyl)-1-methyl-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=139756-22-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(5-Chlorosulfonyl-2-ethoxyphenyl)-1-methyl-3-propyl-1,6-dihydro-7H-pyrazolo(4,3-d)pyrimidin-7-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0139756222 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Ethoxy-3-(1-methyl-7-oxo-3-propyl-4,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)benzene-1-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00461096 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-(5-CHLOROSULFONYL-2-ETHOXYPHENYL)-1-METHYL-3-PROPYL-1,6-DIHYDRO-7H-PYRAZOLO(4,3-D)PYRIMIDIN-7-ONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2Y70Q28MLE | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes the synthesis of sildenafil using 5-(5-Chlorosulfonyl-2-ethoxyphenyl)-1-methyl-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one advantageous compared to other methods?
A1: The research paper highlights several advantages of using 5-(5-Chlorosulfonyl-2-ethoxyphenyl)-1-methyl-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one as a starting material for sildenafil synthesis []. The reaction with N-methyl piperazine is reported to be rapid and straightforward. Significantly, the resulting product doesn't necessitate further purification steps, leading to a higher overall yield. This streamlined process offers potential benefits in terms of cost-effectiveness and efficiency compared to other synthetic routes.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![(Z)-4-[2-(dimethylamino)ethylamino]-4-oxobut-2-enoic acid](/img/structure/B18968.png)





![(1R,13R,15Z)-15-Ethyl-18,18-dihydroxy-16-methyl-14,17-dioxatetracyclo[11.3.3.02,11.04,9]nonadeca-4(9),6,10,15-tetraene-3,5,8-trione](/img/structure/B18987.png)
